molecular formula C15H27N7O B5371517 3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane

3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane

Número de catálogo B5371517
Peso molecular: 321.42 g/mol
Clave InChI: HMDMGRYAHSGAAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mecanismo De Acción

3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that are critical for B-cell survival and proliferation. BTK inhibition also leads to the disruption of the tumor microenvironment and the suppression of immune evasion mechanisms. This compound has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as to inhibit cell migration and invasion. This compound has also been shown to modulate the immune system by enhancing the activity of T-cells and natural killer (NK) cells. In addition, this compound has been shown to reduce the production of inflammatory cytokines, which play a role in the development and progression of B-cell malignancies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane has several advantages for use in lab experiments. Firstly, it is a highly potent and selective inhibitor of BTK, making it a valuable tool for studying the BCR signaling pathway. Secondly, this compound has shown promising results in preclinical models of B-cell malignancies, suggesting its potential as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. Firstly, its mechanism of action is not fully understood, and further studies are needed to elucidate its downstream effects. Secondly, this compound may have off-target effects on other kinases, which could complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the development and application of 3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane. Firstly, clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with B-cell malignancies, including CLL, MCL, and DLBCL. Secondly, combination therapies involving this compound and other targeted agents are being explored, with the aim of improving treatment outcomes. Thirdly, further studies are needed to understand the downstream effects of BTK inhibition by this compound, particularly in the context of the tumor microenvironment and immune system. Finally, the development of new BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is an active area of research.

Métodos De Síntesis

The synthesis of 3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane involves several steps, starting from commercially available starting materials. The key step involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tetrazole moiety and the propanoyl group. The final product is obtained through purification and isolation steps. The synthesis of this compound has been optimized for large-scale production with high yield and purity.

Aplicaciones Científicas De Investigación

3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has shown potent inhibition of BTK activity, resulting in the suppression of B-cell proliferation and survival. This compound has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

Propiedades

IUPAC Name

1-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-3-(tetrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N7O/c1-19-10-5-15(6-11-19)12-21(8-3-7-20(15)2)14(23)4-9-22-13-16-17-18-22/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDMGRYAHSGAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CN(CCCN2C)C(=O)CCN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.